2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety, a cyclohexylthio group, and an N-mesitylacetamide group. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus, which is similar to the 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety in this compound, is known to be a privileged pharmacophore with a bioactive profile .Scientific Research Applications
- CHEMBL4593026 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival and proliferation. Researchers are investigating its effectiveness against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated tumor growth inhibition and apoptosis induction, making it a potential candidate for further clinical trials .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. CHEMBL4593026 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. By targeting specific inflammatory mediators, this compound may offer novel therapeutic options .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by protein misfolding and aggregation. CHEMBL4593026 interacts with proteins involved in these processes, potentially influencing disease progression. Researchers are investigating its ability to prevent protein aggregation, reduce oxidative stress, and enhance neuronal survival. These findings could lead to innovative treatments for neurodegenerative disorders .
- Antibiotic resistance is a global health concern. CHEMBL4593026 exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are studying its mode of action and potential synergy with existing antibiotics. By targeting bacterial enzymes or membrane components, this compound may contribute to combating multidrug-resistant pathogens .
- Cardiovascular diseases, including hypertension and atherosclerosis, remain major health challenges. CHEMBL4593026 interacts with proteins involved in vascular function and blood pressure regulation. Researchers are exploring its vasodilatory effects, potential impact on endothelial dysfunction, and ability to modulate lipid metabolism. These insights could lead to novel cardiovascular therapies .
- Metabolic syndrome, diabetes, and obesity are interconnected conditions. CHEMBL4593026 affects metabolic pathways related to glucose homeostasis, lipid metabolism, and adipose tissue function. Researchers are investigating its potential as an insulin sensitizer, lipid-lowering agent, and weight management tool. By targeting specific receptors or enzymes, this compound may address multiple aspects of metabolic health .
Anticancer Potential
Anti-Inflammatory Activity
Neurological Disorders
Antibacterial Properties
Cardiovascular Applications
Metabolic Disorders and Obesity
Future Directions
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have profound importance in drug design, discovery, and development . Therefore, this compound could potentially be of interest in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGFYDFAYUMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.